8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one
Description
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
8-methyl-1,5-dihydropyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)10-8(5-12-14-10)11(15)13-9/h2-5H,1H3,(H,12,14)(H,13,15) |
InChI Key |
CEJZGZYGDRSVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C2NN=C3 |
Origin of Product |
United States |
Preparation Methods
Friedländer-type Condensation Approaches
The Friedländer condensation is a classical method for quinoline synthesis and has been adapted for pyrazoloquinolines. It involves the condensation of an ortho-aminoaryl ketone or aldehyde with a carbonyl compound bearing an active methylene group.
- General Reaction Scheme:
An o-aminocarbonyl compound reacts with a pyrazolone derivative under heating conditions to yield pyrazoloquinoline frameworks. Specifics for 8-methyl derivative:
Using 8-methyl-substituted o-aminocarbonyl precursors or methyl-substituted pyrazolones can direct the formation of this compound.- Reaction Conditions:
Typically carried out in boiling ethylene glycol or nitrobenzene, sometimes under microwave irradiation on clay supports to improve yields and reduce reaction times.
Niementowski Reaction Variants
The Niementowski reaction involves the condensation of anthranilic acid with ketones or aldehydes to form quinoline derivatives.
- Application to Pyrazoloquinolines:
Anthranilic acid derivatives are first converted to benzoxazinones, which are then reacted with hydrazines or pyrazolones. -
- Anthranilic acid reacts with diketene and acetic anhydride to form 2-acetonyl-4H-3,1-benzoxazin-4-one.
- This intermediate reacts with hydrazine derivatives to form pyrazole-containing intermediates.
- Final cyclization under heating in polyphosphoric acid or phosphorus oxychloride yields the pyrazoloquinoline core.
Yield and Selectivity:
This method can be used to obtain 8-methyl derivatives by employing appropriately substituted anthranilic acid or pyrazole precursors, though yields vary and side products may form.
Multicomponent Reactions and Microwave-Assisted Syntheses
Microwave-Assisted Condensation:
Microwave irradiation accelerates condensation between o-aminocarbonyl compounds and pyrazolones, often supported on clay catalysts, leading to efficient synthesis of pyrazoloquinolines including methyl-substituted variants.Multicomponent One-Pot Reactions:
Reactions involving 4-amino-3-carboxypyrazole derivatives, cyclohexanone, and anilines under dehydrating conditions (e.g., phosphorus pentoxide) have been reported to yield pyrazoloquinolines with methyl substituents after oxidation steps.
Alternative Cyclization Strategies
Cadmium or Copper-Promoted Cyclizations:
Pyrazolo enaminones with cyano substituents can be cyclized using cadmium chloride or copper acetate to form pyrazoloquinolines. Zinc chloride has been used as a less toxic alternative.Pfitzinger Reaction:
Using isatin derivatives in basic media to open the heterocyclic ring and condense with carbonyl compounds can lead to quinoline derivatives, which upon further reaction steps can yield pyrazoloquinolines.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Yields (%) | Notes |
|---|---|---|---|---|
| Friedländer Condensation | o-Aminocarbonyl + Pyrazolone | Boiling ethylene glycol or microwave/clay | 20–85% | Single-step, variable yields, microwave enhances reaction |
| Niementowski Reaction | Anthranilic acid + Ketone + Hydrazine | Heating in PPA or POCl3 | Moderate to low | Multi-step, requires intermediate isolation |
| Microwave-Assisted Multicomponent | 4-Amino-3-carboxypyrazole + Cyclohexanone + Aniline | Microwave, P2O5, oxidation step | Moderate to high | Efficient, one-pot, suitable for methyl derivatives |
| Metal-Catalyzed Cyclization | Pyrazolo enaminones + CdCl2 or Cu(OAc)2 | Reflux with metal salts | Moderate | Toxic metals replaced by ZnCl2 for safety |
| Pfitzinger Synthesis | Isatin derivatives + ketones/aldehydes | Basic medium, heating | Moderate | Classic approach, less common for methyl derivatives |
Chemical Reactions Analysis
Types of Reactions
8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Impact of Substituents on Bioactivity
- Chlorine Substitution : The introduction of chlorine at position 8 (e.g., 8k) enhances binding affinity to GABA-A receptors due to increased electronegativity and steric effects .
- Methyl vs. Ethyl Groups : Methyl groups (e.g., 8-methyl derivative) improve solubility, while ethyl groups (e.g., 5-ethyl in compound 17) may enhance membrane permeability .
- Aromatic Substituents : Phenyl or methoxyphenyl groups at position 2 (e.g., 8k) contribute to π-π stacking interactions in receptor binding .
Spectroscopic and Physicochemical Properties
Antimicrobial Activity
Compound 17 demonstrated notable antimicrobial activity, attributed to the nitromethyl group at position 3, which may disrupt bacterial cell wall synthesis .
Neurological Targets
Structural Uniqueness
The 8-methyl derivative’s absence in major chemical databases underscores its novelty, making it a candidate for patenting and further pharmacological exploration .
Biological Activity
8-Methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, alongside relevant synthesis methods and case studies.
- Chemical Formula : C₁₃H₈N₄O
- Molecular Weight : 228.23 g/mol
- CAS Number : Not specified in the search results.
1. Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. In particular, studies have shown that certain compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Notably:
- Compounds such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline demonstrated significant inhibition of NO production, comparable to the positive control 1400 W .
- The mechanism of action appears to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- A study evaluating related quinoline derivatives found that certain compounds exhibited potent antiproliferative effects against cancer cell lines such as HeLa and A375. For instance, some derivatives showed IC50 values lower than 1 µM against these cell lines .
- The structure-activity relationship (SAR) analyses suggested that modifications in the pyrazoloquinoline structure could enhance anticancer activity by improving selectivity towards specific kinases involved in cancer progression .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been assessed:
- In vitro tests revealed activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The compound displayed comparable efficacy to standard antimicrobial agents .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- One efficient synthesis route involves the condensation of appropriate hydrazones with substituted quinolines under mild conditions. This method allows for the introduction of various substituents at different positions on the pyrazoloquinoline ring system .
Case Studies
Several case studies highlight the biological activities of pyrazoloquinoline derivatives:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
